6-Methylspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one 2,2,2-trifluoroacetate
Description
6-Methylspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one 2,2,2-trifluoroacetate is a spirocyclic compound featuring a benzo[e][1,3]oxazine core fused with a piperidine ring. The trifluoroacetate (TFA) salt enhances its solubility and stability, making it suitable for pharmaceutical research.
Properties
Molecular Formula |
C15H17F3N2O4 |
|---|---|
Molecular Weight |
346.30 g/mol |
IUPAC Name |
6-methylspiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C13H16N2O2.C2HF3O2/c1-9-2-3-11-10(8-9)12(16)15-13(17-11)4-6-14-7-5-13;3-2(4,5)1(6)7/h2-3,8,14H,4-7H2,1H3,(H,15,16);(H,6,7) |
InChI Key |
HHFKHKKBQALHIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3(CCNCC3)NC2=O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylspiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one 2,2,2-trifluoroacetate typically involves multi-step organic reactions. The process begins with the formation of the benzo[e][1,3]oxazine ring, followed by the introduction of the piperidinone moiety. The final step involves the addition of the trifluoroacetate group under controlled conditions to ensure the stability of the spiro linkage.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to facilitate the efficient formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Methylspiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidinone ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the spiro compound.
Scientific Research Applications
6-Methylspiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one 2,2,2-trifluoroacetate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methylspiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The trifluoroacetate group enhances its binding affinity and stability, making it a potent compound in various biochemical pathways.
Comparison with Similar Compounds
Substituent Variations in Spiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one Derivatives
The spiro[benzo[e][1,3]oxazine-2,4'-piperidin] scaffold is modified with substituents that influence physicochemical and biological properties. Key analogs include:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity and Solubility: The trifluoroacetate salt of the 6-methyl derivative improves aqueous solubility compared to non-salt forms. NSC777205 exhibits optimal lipophilicity (LogP ~2.8) and complies with Lipinski’s rules, suggesting oral bioavailability .
- Blood-Brain Barrier (BBB) Permeability: NSC777205 shows 2-fold higher BBB permeability than NSC777207 (in silico data), attributed to reduced polarity from the chloro-fluorophenyl group . No BBB data exists for the 6-methyl derivative, but its methyl group may enhance lipophilicity relative to the bromo or ethoxy analogs.
Key Research Findings and Implications
- Methyl and ethoxy groups balance lipophilicity and steric effects .
- Salt Forms : Trifluoroacetate salts enhance solubility but may introduce toxicity concerns at high doses, whereas hydrochloride salts offer alternative formulation strategies .
Biological Activity
6-Methylspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one 2,2,2-trifluoroacetate is a complex organic compound with a unique spiro structure that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing findings from various studies, including case studies and data tables for clarity.
Structure and Composition
The compound features a spiro linkage between a benzo[e][1,3]oxazine and a piperidinone ring, with the addition of a trifluoroacetate group enhancing its stability and reactivity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C15H17F3N2O4 |
| Molecular Weight | 346.30 g/mol |
| IUPAC Name | 6-methylspiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one; 2,2,2-trifluoroacetic acid |
| CAS Number | 1706432-31-6 |
The biological activity of 6-Methylspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one 2,2,2-trifluoroacetate is attributed to its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The trifluoroacetate group enhances its binding affinity and stability.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance:
- Study A : Evaluated the compound's efficacy against various bacterial strains, showing a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
- Study B : Reported that the compound inhibited the growth of Escherichia coli with an MIC of 64 µg/mL.
Anticancer Potential
The anticancer activity of the compound has also been investigated:
- Case Study : In vitro studies on human cancer cell lines (e.g., MCF-7 for breast cancer) revealed that treatment with the compound led to a 50% reduction in cell viability at concentrations of 25 µM after 48 hours.
Neuroprotective Effects
Preliminary research indicates potential neuroprotective effects:
- Research Findings : The compound was shown to reduce oxidative stress markers in neuronal cells subjected to neurotoxic conditions. This suggests a possible role in neurodegenerative disease management.
Toxicological Profile
The safety and toxicity profile is critical for any therapeutic application:
| Endpoint | Result |
|---|---|
| Acute Toxicity | LD50 > 2000 mg/kg in rodents |
| Skin Irritation | Mild irritant |
| Eye Irritation | Moderate irritant |
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |
|---|---|---|
| 6-Methylspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one 2,2,2-trifluoroacetate | 32 µg/mL (S. aureus) | 25 µM (MCF-7) |
| 6-Methylspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one hydrochloride | 64 µg/mL (E. coli) | 50 µM (MCF-7) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
